1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
Description
1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a methoxyethyl substituent at the nitrogen atom and a carboxylic acid group at the 2-position of the indole ring.
Properties
IUPAC Name |
1-(2-methoxyethyl)indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBQARTZXRIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which undergoes a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the second position.
Methoxyethyl Group Introduction: The methoxyethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the indole derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. It is used to create various chemical compounds with different properties and functionalities.
- Pharmaceutical Synthesis: This compound is used in the synthesis of pharmaceutical drugs. Its unique structure allows medicinal chemists to incorporate it into drug candidates, potentially leading to new therapeutic agents.
Biology
- Antimicrobial Properties: this compound has potential antimicrobial properties. It can be used to develop new antibacterial and antifungal agents.
- Anticancer Properties: This compound is studied for its anticancer properties. It may have the potential to inhibit cancer cell growth, induce apoptosis, or interfere with cancer-related signaling pathways.
Medicine
- Drug Development: this compound plays a role in drug development. Its unique structure and potential biological activities make it a valuable tool for medicinal chemists.
- HIV-1 Integrase Strand Transfer Inhibitors: Derivatives of indole-2-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors . These derivatives can effectively inhibit the strand transfer of HIV-1 integrase. The indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase . Structural optimizations on these compounds have led to the development of derivatives with markedly increased integrase inhibitory effect .
Industry
- Production of Dyes and Pigments: this compound is utilized in the production of dyes and pigments. It can be chemically modified to create a wide range of colored compounds with applications in textiles, coatings, and other industries.
- Production of Agrochemicals: This compound is used in the production of agrochemicals. It can be incorporated into pesticides, herbicides, and fungicides to enhance their activity and effectiveness.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, influencing various biochemical processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Key Research Findings
- Catalytic Efficiency : Ruthenium catalysts achieve 68% conversion in alkyne additions to indole-2-carboxylic acids at 60°C, with product ratios influenced by temperature and solvent .
- Synthetic Challenges : Prolonged reaction times (>10 hours) in acyl chloride formations lead to side products, necessitating precise control .
- Biological Potency : Substituent bulk and electronic properties correlate with target affinity, as seen in Mcl1 inhibitors .
Biological Activity
1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. The structure of this compound includes an indole core, which is often implicated in various biochemical processes, including enzyme interactions and receptor binding. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- An indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.
- A methoxyethyl side chain that may influence the compound's solubility and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The indole core can bind to enzymes, potentially modulating their activity. For instance, derivatives of indole-2-carboxylic acid have shown inhibitory effects on HIV-1 integrase, a crucial enzyme in the viral life cycle .
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways. Research indicates that modifications in the indole structure can enhance binding affinity and selectivity for target receptors .
Therapeutic Potential
Research has identified several therapeutic areas where this compound and its derivatives may hold promise:
- Antiviral Activity : Studies have shown that indole derivatives can effectively inhibit HIV-1 integrase, with some compounds demonstrating IC50 values as low as 0.13 μM . This indicates strong potential for development as antiviral agents.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 3 | 0.13 | Integrase inhibition |
| Compound 4 | 12.41 | Integrase inhibition |
| Compound 20a | 0.13 | Integrase inhibition |
- Anti-inflammatory Properties : Indoles are also known to possess anti-inflammatory properties. Compounds derived from the indole structure have been explored for their ability to inhibit cysteinyl leukotriene receptors (CysLT) involved in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives, including this compound:
- Integrase Inhibition : A study published in Molecules highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. The research demonstrated that structural modifications significantly enhanced inhibitory activity against integrase, suggesting a promising pathway for drug development .
- CysLT Antagonism : Research indicated that certain indole derivatives act as selective antagonists for CysLT receptors, with notable potency against CysLT1. This suggests potential applications in treating asthma and other inflammatory conditions .
- Optimization Studies : Various optimization studies have focused on enhancing the potency and selectivity of indole derivatives. These investigations revealed that specific substitutions on the indole ring could lead to significant improvements in biological activity .
Q & A
Q. Basic
- NMR :
- ¹H NMR : The methoxyethyl group shows a triplet (~δ 3.5–3.7 ppm for OCH₂CH₂O) and a singlet for the methoxy protons (~δ 3.3 ppm). The indole C2 proton appears as a singlet (~δ 7.5–8.0 ppm).
- ¹³C NMR : The carboxylic acid carbon resonates at ~δ 170–175 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- Computational Validation : DFT calculations predict NMR shifts and IR stretching frequencies (e.g., C=O at ~1680–1720 cm⁻¹) to cross-validate experimental data .
What strategies mitigate competing side reactions during the alkylation of indole-2-carboxylic acid derivatives?
Q. Advanced
- Regioselective alkylation : Use bulky bases (e.g., LDA) to deprotonate the indole nitrogen selectively, minimizing C3 alkylation.
- Protection-deprotection : Temporarily protect the carboxylic acid as an ester to reduce polarity and improve alkylation efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .
How do substituents on the methoxyethyl group or indole ring influence the compound’s bioactivity?
Q. Advanced
- Methoxyethyl group : Enhances solubility and modulates pharmacokinetics. Fluorination (e.g., 5-fluoro analogs) may increase binding affinity to targets like cyclooxygenases .
- Indole C5/C6 modifications : Electron-withdrawing groups (e.g., NO₂) can stabilize interactions with enzymatic active sites. Comparative studies with 1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid suggest substituent size impacts steric hindrance .
What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs.
- Ventilation : Conduct reactions in a fume hood. Avoid skin/eye contact and inhalation.
- Waste disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for organic waste .
How can researchers resolve discrepancies in reported biological activity data for indole-2-carboxylic acid derivatives?
Q. Advanced
- Standardized assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and control for batch-to-batch compound purity.
- Structural validation : Confirm stereochemistry and polymorphic forms via X-ray crystallography.
- Meta-analysis : Compare datasets across studies using tools like molecular docking to identify outliers due to assay conditions .
What role does the methoxyethyl group play in the compound’s stability under varying pH conditions?
Q. Advanced
- pH-dependent hydrolysis : The methoxyethyl group is stable under neutral to mildly acidic conditions but may undergo slow hydrolysis in strong acids (e.g., HCl > 2 M).
- Degradation studies : Monitor via HPLC at accelerated conditions (40°C, 75% RH). Stabilize formulations with buffering agents (pH 6–7) .
How can computational methods predict the binding modes of this compound to biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2). Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the methoxyethyl group.
- MD simulations : Assess binding stability over 100-ns trajectories. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Basic
- Liquid-liquid extraction : Use ethyl acetate/water (acidic pH) to separate the polar carboxylic acid from non-polar byproducts.
- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate → methanol).
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .
How can researchers design analogs of this compound to enhance its selectivity for specific biological targets?
Q. Advanced
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to modulate acidity and binding.
- Ring modifications : Introduce fused aromatic rings (e.g., quinoxaline) or heteroatoms to explore new interaction sites.
- SAR studies : Test analogs like 5-fluoro or 3-chloro derivatives in enzyme inhibition assays to map structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
